Adenosine A1 receptor activator T62

Allosteric modulation G-protein coupling Receptor pharmacology

T62 is a positive allosteric modulator (PAM) of adenosine A1 receptor, 3.8-fold more potent than adenosine in neuropathic pain (ED50 3.7 vs 14 μg). Its non-competitive binding preserves spatiotemporal adenosine signaling while minimizing desensitization. Context-dependent pharmacology—100% spinal noradrenergic dependence in neuropathic pain vs. partial dependence postoperatively—enables precise pathway dissection. Oral bioavailability supports chronic systemic dosing without intrathecal catheters. Procure T62 for robust A1R pathway validation.

Molecular Formula C15H14ClNOS
Molecular Weight 291.8 g/mol
CAS No. 40312-34-3
Cat. No. B1681202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine A1 receptor activator T62
CAS40312-34-3
Synonyms2-amino-3-(4-chlorobenzoyl)-5,6,7,8-tetrahydrobenzothiophene
T62 cpd
Molecular FormulaC15H14ClNOS
Molecular Weight291.8 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H14ClNOS/c16-10-7-5-9(6-8-10)14(18)13-11-3-1-2-4-12(11)19-15(13)17/h5-8H,1-4,17H2
InChIKeyOTZVBZFYMFTYKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Adenosine A1 Receptor Activator T62 (CAS 40312-34-3): An Allosteric Enhancer for Pain and Neuroscience Research


Adenosine A1 receptor activator T62 (CAS 40312-34-3), chemically known as (2-amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(4-chlorophenyl)methanone, is a positive allosteric modulator (PAM) of the adenosine A1 receptor (A1R) [1]. Unlike orthosteric agonists that directly activate the receptor, T62 binds to a distinct allosteric site to enhance the binding affinity and functional efficacy of the endogenous agonist adenosine at the A1R [1]. This compound has been extensively characterized in preclinical models of acute, inflammatory, and neuropathic pain, demonstrating robust antinociceptive and antihypersensitivity effects following both intrathecal and systemic administration [2]. Its development includes advancement to Phase II clinical trials for postherpetic neuralgia, underscoring its translational relevance [3].

Why Generic A1 Adenosine Agonists or Other Allosteric Modulators Cannot Substitute for T62 in Research Protocols


Generic substitution of T62 with other A1R agonists or allosteric modulators is scientifically unjustified due to its unique non-competitive mechanism of action and distinct pharmacological profile [1]. As a positive allosteric modulator, T62 enhances endogenous adenosine signaling in a spatiotemporally restricted manner, thereby reducing the risk of receptor desensitization and off-target effects associated with direct, orthosteric agonists like PIA or CPA [1]. Direct head-to-head comparisons demonstrate that T62 is 3.8-fold more potent than exogenous adenosine in reducing mechanical hypersensitivity in a neuropathic pain model (ED50: 3.7 vs 14 μg) [2]. Furthermore, its downstream signaling dependence is context-specific: T62 relies entirely on spinal noradrenergic activation in neuropathic pain models but employs a different, partially adrenoceptor-independent mechanism in postoperative pain models—a divergence not observed with direct A1 agonists like clonidine [3][4]. These differential characteristics preclude the simple interchangeability of T62 with other A1R-targeting agents in experimental systems.

Quantitative Evidence for Adenosine A1 Receptor Activator T62: Direct Comparative Data for Informed Procurement


T62 Exhibits a Non-Competitive Allosteric Mechanism Distinct from Orthosteric A1 Agonists

In hippocampal membrane preparations, T62 (10 μM) increased the maximal efficacy (Emax) of the A1 agonist PIA in stimulating [35S]GTPγS binding, with no effect on agonist potency (EC50) [1]. This non-competitive enhancement is a hallmark of positive allosteric modulation and contrasts with orthosteric agonists like adenosine, CPA, or CCPA, which directly compete for the ligand binding site and shift agonist potency curves leftward [1].

Allosteric modulation G-protein coupling Receptor pharmacology

T62 Demonstrates 3.8-Fold Higher In Vivo Potency than Adenosine in a Neuropathic Pain Model

In a rat spinal nerve ligation model of neuropathic pain, intrathecal administration of T62 reduced mechanical hypersensitivity with an ED50 of 3.7 ± 0.8 μg, compared to an ED50 of 14 ± 5.9 μg for adenosine [1]. This represents a 3.8-fold greater potency for T62, despite the fact that T62 acts indirectly by enhancing endogenous adenosine signaling rather than directly activating the receptor [1].

Neuropathic pain Allodynia In vivo pharmacology

T62 Acts Additively with Exogenous Adenosine in Reducing Neuropathic Hypersensitivity

Isobolographic analysis of the combination of intrathecal T62 and adenosine in the spinal nerve ligation model revealed an additive interaction [1]. The combination of the two agents reduced hypersensitivity to a greater extent than either agent alone, but the interaction was purely additive rather than synergistic [1]. This contrasts with the synergistic interaction observed between T62 and the α2-adrenoceptor agonist clonidine in a postoperative pain model [2].

Drug combination Isobolographic analysis Pain management

T62's Antinociceptive Mechanism Shows Context-Dependent Divergence from Other A1 Agonists

In a rat spinal nerve ligation model of chronic neuropathic pain, the antihypersensitivity effect of intrathecal T62 was completely abolished by prior depletion of spinal norepinephrine with anti-dopamine β-hydroxylase (DH)-saporin, indicating total reliance on spinal noradrenergic activation [1]. In contrast, in a postoperative pain model (plantar incision), the same dose of T62 was only partially antagonized by the α2-adrenoceptor antagonist idazoxan, and exhibited synergism with clonidine, suggesting a different, only partially noradrenergic-dependent mechanism [2]. This context-dependent mechanism is a unique feature of T62 not reported for direct A1 agonists.

Mechanism of action Noradrenergic system Postoperative pain

T62 Demonstrates Oral Bioavailability and Systemic Efficacy in Neuropathic Pain

Systemic (intraperitoneal) administration of T62 at 15 mg/kg reduced mechanical hypersensitivity in the SNL rat model, an effect that was completely blocked by intrathecal co-administration of the selective A1 adenosine receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (9 μg) [1]. This confirms that the compound is orally bioavailable and exerts its antihypersensitivity effects via central A1R activation after systemic dosing [1].

Oral bioavailability Systemic administration Neuropathic pain

T62's In Vivo Efficacy is A1 Receptor-Mediated and Regionally Selective in the CNS

[35S]GTPγS autoradiography in rat brain sections revealed that the pattern of T62-enhanced G-protein activation exactly matched the distribution of PIA-stimulated A1R activity, confirming A1 receptor specificity [1]. Notably, the percent increase in PIA-stimulated activity by T62 varied across brain regions, with areas exhibiting lower basal A1R activation (e.g., certain cortical and thalamic nuclei) showing the largest percent modulation (up to 50-60% increase) [1]. This region-specific potentiation contrasts with the uniform activation profile of direct A1 agonists.

Receptor selectivity Neuroanatomy Autoradiography

Optimal Research and Industrial Applications for Adenosine A1 Receptor Activator T62


Preclinical Modeling of Neuropathic Pain and Allodynia

T62 is the preferred agent for inducing A1R-mediated analgesia in rodent models of chronic neuropathic pain (e.g., spinal nerve ligation, chronic constriction injury). Its 3.8-fold higher potency compared to adenosine (ED50: 3.7 μg vs. 14 μg) reduces compound usage [1], while its oral bioavailability enables chronic systemic dosing without the need for intrathecal catheters [1]. Researchers can reliably use T62 to validate A1R-dependent pathways in pain circuitry.

Investigating Context-Dependent Pain Mechanisms

T62's unique context-dependent mechanism—100% reliance on spinal noradrenergic activation in neuropathic pain [2] but only partial dependence in postoperative pain [3]—makes it an essential tool for dissecting pain-state-specific signaling pathways. Studies comparing T62 effects across different pain models can reveal how A1R signaling adapts to injury type, informing targeted therapy development.

Studying Allosteric Modulation of GPCRs In Vivo

As a well-characterized positive allosteric modulator of the adenosine A1 receptor, T62 serves as a benchmark compound for in vivo studies of allosteric pharmacology. Its non-competitive enhancement of endogenous adenosine signaling, region-specific brain activation [4], and lack of direct agonism provide a clean experimental system to investigate the physiological and therapeutic consequences of enhancing GPCR activity without exogenous agonist administration.

Combination Therapy Research for Pain Management

The additive interaction of T62 with adenosine [1] and synergistic interaction with clonidine [3] in pain models provide a foundation for designing rational polypharmacy regimens. T62 can be used to explore whether enhancing endogenous adenosine signaling can lower the required doses of other analgesics (e.g., opioids, α2-agonists), potentially reducing adverse effects while maintaining efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adenosine A1 receptor activator T62

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.